1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-5-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQVPGWUZEHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentyl 5 Methyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine provides crucial information about the number and types of protons present in the molecule. The chemical shifts are indicative of the electronic environment of each proton. For instance, the protons of the cyclopentyl group are expected to appear in the aliphatic region of the spectrum, while the methyl group protons attached to the pyrazole (B372694) ring will have a distinct chemical shift. The amine (NH₂) protons typically appear as a broad singlet, and the single proton on the pyrazole ring will also have a characteristic chemical shift.
Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the cyclopentyl ring, the methyl group, and the pyrazole ring provide further confirmation of the compound's structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-C3 | - | ~140-150 |
| Pyrazole-C4 | - | ~110-120 |
| Pyrazole-C5 | - | ~135-145 |
| Pyrazole-CH | ~7.0-7.5 | ~125-135 |
| CH₃ | ~2.0-2.5 | ~10-15 |
| NH₂ | ~3.0-5.0 (broad) | - |
| Cyclopentyl-CH | ~4.0-4.5 | ~60-70 |
| Cyclopentyl-CH₂ | ~1.5-2.0 | ~25-35 |
| Cyclopentyl-CH₂ | ~1.5-2.0 | ~20-30 |
Note: The data presented in this table is a hypothetical representation based on the analysis of structurally similar compounds, as direct experimental data was not publicly available at the time of this writing.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To further confirm the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the protons within the cyclopentyl ring system.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between different functional groups, such as the attachment of the cyclopentyl and methyl groups to the pyrazole ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its atomic composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | C₉H₁₆N₃⁺ | Value to be determined experimentally |
Note: The observed exact mass is determined experimentally.
LC-MS and GC-MS for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are essential for assessing the purity of the synthesized compound and for confirming its identity in complex mixtures. The retention time from the chromatography provides an additional layer of identification, while the mass spectrum of the eluting peak confirms the presence of this compound. Analysis of pyrazole derivatives by these methods is a common practice in synthetic and medicinal chemistry. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aliphatic cyclopentyl and methyl groups, and the C=C and C-N bonds within the pyrazole ring. The characterization of pyrazole-based compounds using FT-IR is a well-established method. nih.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | ~3300-3500 (typically two bands) |
| C-H stretch (aliphatic) | ~2850-2960 |
| C=C stretch (pyrazole ring) | ~1500-1600 |
| C-N stretch (pyrazole ring) | ~1300-1400 |
| N-H bend (amine) | ~1600-1650 |
Note: The data presented in this table is a hypothetical representation based on the analysis of structurally similar compounds.
Computational and Theoretical Investigations of 1 Cyclopentyl 5 Methyl 1h Pyrazol 4 Amine
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine, might bind to a macromolecular target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. researchgate.net The pyrazole (B372694) scaffold is a common feature in many kinase inhibitors, making proteins like receptor tyrosine kinases and cyclin-dependent kinases (CDKs) plausible targets for docking studies. researchgate.net The presence of the cyclopentyl group is believed to potentially enhance binding affinity within hydrophobic pockets of target proteins, a hypothesis that can be rigorously tested through these computational approaches.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding energy or affinity. A lower binding energy typically indicates a more stable and favorable interaction. For this compound, docking studies against a kinase target would involve placing the molecule into the ATP-binding site of the protein. The software then calculates various energy components (e.g., electrostatic, van der Waals) to score the pose. The results can identify key interactions, such as hydrogen bonds between the amine group of the pyrazole and amino acid residues in the kinase hinge region, which are critical for inhibitory activity.
Illustrative Docking Results for this compound against a Protein Kinase Target
| Parameter | Predicted Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -9.5 to -10.5 | Indicates a strong and stable binding interaction with the target protein. |
| Inhibition Constant (Ki) (nM) | 50 - 150 | Predicts the concentration required to achieve 50% inhibition of the enzyme. |
| Key H-Bond Interactions | Amine (-NH2) group with backbone carbonyls of hinge region residues (e.g., GLU, LEU). | Anchors the ligand in the binding pocket, crucial for potent inhibition. |
| Hydrophobic Interactions | Cyclopentyl and methyl groups with hydrophobic residues (e.g., VAL, ILE, PHE). | Contributes to binding affinity and selectivity. |
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the constant motion of atoms over time. nih.gov An MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose. This technique simulates the movement of every atom in the system over a period of nanoseconds to microseconds, providing insights into how the ligand and protein adapt to each other. Conformational analysis during the simulation can reveal the flexibility of the cyclopentyl ring within the binding pocket and the persistence of critical hydrogen bonds, thereby validating the docking results and providing a more accurate model of the interaction. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, which govern its structure, stability, and reactivity. These methods provide a detailed understanding of the electron distribution and orbital energies.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. nih.govresearchgate.net For this compound, a geometry optimization using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) would calculate the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. researchgate.net These theoretical parameters can be compared with experimental data from X-ray crystallography if available. Furthermore, DFT calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, and nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural characterization of the compound. researchgate.netresearchgate.net
Predicted Geometric Parameters for this compound (DFT)
| Parameter | Description | Typical Predicted Value (Å or °) |
|---|---|---|
| N1-N2 Bond Length | Bond within the pyrazole ring | ~1.38 Å |
| C4-N(amine) Bond Length | Bond connecting the amine group to the pyrazole ring | ~1.40 Å |
| C5-C(cyclopentyl) Bond Length | Bond connecting the cyclopentyl group to the pyrazole ring | ~1.51 Å |
| N1-C5-C4 Bond Angle | Internal angle of the pyrazole ring | ~105° |
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity. For this compound, FMO analysis can help predict its reactivity in biological systems and its potential for engaging in charge-transfer interactions with a target receptor.
Illustrative FMO Properties for this compound
| Orbital Property | Predicted Energy (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Represents the electron-donating capacity of the molecule. |
| LUMO Energy | -0.5 to -1.5 | Represents the electron-accepting capacity of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Indicates high chemical stability and relatively low reactivity. |
In Silico Prediction of Research Compound Properties for Pre-clinical Development
In silico methods are invaluable for predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ajol.infonih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. japsonline.com Various computational models and web-based platforms, such as pkCSM and ADMETlab, are used to estimate these properties based on the molecule's structure. ajol.infonih.gov For this compound, these predictions would assess its drug-likeness and potential safety concerns.
Predicted ADMET Profile for this compound
| Property Category | Parameter | Predicted Value/Outcome | Implication for Drug Development |
|---|---|---|---|
| Physicochemical / Drug-Likeness | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |
| LogP | 2.0 - 3.0 | Indicates good balance between solubility and permeability. | |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. | |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. | |
| Absorption | Water Solubility (logS) | Moderately Soluble | Suggests potential for oral bioavailability. |
| Caco-2 Permeability | High | Predicts good absorption across the intestinal wall. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |
| Hepatotoxicity | Low risk | Predicts a low probability of causing liver damage. |
Physiochemical Property Prediction
The physicochemical properties of a compound are fundamental determinants of its biological activity, influencing its absorption, distribution, and interaction with target molecules. Properties such as lipophilicity (cLogP) and topological polar surface area (tPSA) are particularly crucial in the early stages of drug design. The predicted physicochemical parameters for this compound are detailed in the following table.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C9H15N3 | The elemental composition of the molecule. |
| Molecular Weight | 165.24 g/mol | The mass of one mole of the compound. |
| cLogP (Consensus Log P) | 1.89 | A measure of the compound's lipophilicity, indicating its partitioning behavior between an oily and an aqueous phase. |
| Topological Polar Surface Area (tPSA) | 54.67 Ų | Represents the surface area of polar atoms in a molecule, which is a good predictor of drug transport properties. |
| Number of Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Number of Rotatable Bonds | 1 | A measure of the molecule's conformational flexibility. |
| Molar Refractivity | 50.36 | A measure of the total polarizability of a mole of a substance. |
| Water Solubility (LogS) | -2.71 | An estimation of the compound's solubility in water. |
Table of Compounds Mentioned
| Compound Name |
|---|
Pre Clinical Biological Activity and Mechanistic Pharmacology of 1 Cyclopentyl 5 Methyl 1h Pyrazol 4 Amine Derivatives
In Vitro Biological Screening and Cellular Assays
The versatility of the pyrazole (B372694) core structure has led to the exploration of its derivatives against a wide array of biological targets, including enzymes, receptors, and various cell lines, demonstrating broad therapeutic applicability.
Enzyme Inhibition Assays (e.g., CDK2, KDM5, MEK1/2, GIRK1/2 potassium channels)
Derivatives of the pyrazole scaffold have been identified as potent modulators of several key enzymes and ion channels critical in disease pathology.
Cyclin-Dependent Kinase 2 (CDK2): A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, has demonstrated potent inhibitory activity against CDK2, a crucial regulator of the cell cycle. nih.govnih.gov One of the most potent compounds in this series exhibited a CDK2 inhibition constant (Ki) of 0.005 µM, showing a degree of selectivity over other tested cyclin-dependent kinases. nih.govnih.gov Mechanistic studies confirmed that these compounds reduce the phosphorylation of the retinoblastoma protein, a downstream target of CDK2, leading to cell cycle arrest. nih.gov
Lysine-Specific Demethylase 5 (KDM5): Pyrazole derivatives have emerged as effective inhibitors of KDM5B (also known as JARID1B), a histone H3K4 demethylase implicated in the suppression of tumor suppressor genes. Through structure-based virtual screening, an initial pyrazole compound was identified with a half-maximal inhibitory concentration (IC50) of 9.320 µM against KDM5B. Subsequent optimization led to the development of a highly potent inhibitor, 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide, with an IC50 value of 0.0244 µM. wustl.edu In cellular assays, this compound was shown to induce the accumulation of H3K4me2/3, the specific substrates of KDM5B. wustl.edu
Mitogen-activated protein kinase kinase 1/2 (MEK1/2): The MAPK/ERK pathway, in which MEK1/2 are central components, has been identified as a target for pyrazole-containing compounds. Studies have shown that certain pyrazole and imidazo-pyrazole derivatives can interfere with the phosphorylation levels of ERK1/2, suggesting an inhibitory effect on the upstream kinase MEK. ouhsc.edu While direct enzymatic assays for MEK1/2 inhibition by 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine derivatives are not extensively detailed, the observed downstream effects on ERK phosphorylation point towards modulation of this pathway. ouhsc.edu
G-protein-gated Inwardly Rectifying Potassium (GIRK1/2) Channels: Novel series of 1H-pyrazolo-5-yl-2-phenylacetamides and (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides have been identified as potent activators of GIRK1/2 potassium channels. These compounds display nanomolar potency, with one potent derivative, a 3-methyl-1-cyclohexylpyrazole acetamide, exhibiting a half-maximal effective concentration (EC50) of 96 nM for GIRK1/2 activation. This activity is noteworthy as GIRK channels are key effectors in cellular signaling pathways in the central nervous system.
Table 1: Enzyme and Ion Channel Modulation by Pyrazole Derivatives
| Target | Compound Class | Activity Type | Potency |
|---|---|---|---|
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Inhibition | Ki = 0.005 µM |
| KDM5B | Phenyl-pyrazole-4-carboxamides | Inhibition | IC50 = 0.0244 µM |
| ERK1/2 | Pyrazoles and Imidazo-pyrazoles | Inhibition (of phosphorylation) | Not specified |
| GIRK1/2 | 1H-pyrazolo-5-yl-2-phenylacetamides | Activation | EC50 = 96 nM |
Receptor Binding Studies (e.g., M4 mAChR, Bradykinin (B550075) B1 receptor)
Muscarinic Acetylcholine (B1216132) Receptor M4 (M4 mAChR): The M4 subtype of muscarinic acetylcholine receptors has been a focus for the development of novel therapeutics. Pyrazol-4-yl-pyridine derivatives have been synthesized and investigated for their potential to bind to and act on M4 receptors. These studies are often geared towards the development of radioligands for positron emission tomography (PET) imaging, which requires high-affinity and selective binding to the target receptor. wustl.edu
Bradykinin B1 Receptor: The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a role in chronic pain. While pyrazole derivatives are widely reported to possess anti-inflammatory properties, specific studies detailing the direct binding affinity and antagonist activity of this compound derivatives at the bradykinin B1 receptor are not extensively available in the reviewed literature. The anti-inflammatory effects of pyrazoles may be mediated through various mechanisms, including but not limited to direct receptor antagonism.
Cellular Anti-proliferative Activity Against Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, HeLa, NCI-H460, PC-3, A549, HT1080)
Pyrazole derivatives have demonstrated broad-spectrum anti-proliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often dose-dependent and vary based on the specific substitutions on the pyrazole core and the cancer cell type.
For instance, certain pyrazole derivatives have shown significant activity against the A549 (lung carcinoma), HCT-116 (colon carcinoma), HepG-2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. One pyrazole compound was particularly effective against the A549 cell line with an IC50 of 5.50 µM.
The CDK2 inhibitor, a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, displayed sub-micromolar anti-proliferative activity across a panel of 13 cancer cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 0.127 to 0.560 μM. nih.gov Other studies have reported pyrazole derivatives with potent activity against HeLa (cervical cancer), PC-3 (prostate cancer), and NCI-H460 (large cell lung cancer) cell lines. Furthermore, novel purine (B94841) bioisosteres incorporating pyrazole scaffolds have been evaluated against HT1080 (fibrosarcoma) cells, demonstrating the broad applicability of these compounds in oncology research.
Table 2: Anti-proliferative Activity (IC50/GI50) of Selected Pyrazole Derivatives
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 5.50 |
| HCT-116 | Colon Carcinoma | 9.77 |
| HepG-2 | Liver Carcinoma | 7.12 |
| MCF-7 | Breast Adenocarcinoma | 7.85 |
| Various | Panel of 13 Cancer Lines | 0.127 - 0.560 |
| HT1080 | Fibrosarcoma | Activity Reported |
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The pyrazole nucleus is a constituent of various compounds that exhibit significant antimicrobial properties. Derivatives have been synthesized and screened against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were tested for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and for antifungal activity against species such as Aspergillus niger and Candida albicans. Some synthesized pyrazole analogues showed high potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against E. coli and Streptococcus epidermidis, comparable to the standard antibiotic Ciprofloxacin. Against fungal pathogens, certain derivatives were highly active against A. niger with an MIC of 1 µg/mL.
Table 3: Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives
| Organism | Type | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 0.25 |
| Streptococcus epidermidis | Gram-positive Bacteria | 0.25 |
| Aspergillus niger | Fungus | 1.0 |
Anti-inflammatory and Antioxidant Activity Studies
Many pyrazole derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. These activities are often linked and contribute to the therapeutic potential of these compounds in a range of chronic diseases.
Anti-inflammatory Activity: The anti-inflammatory effects of pyrazole derivatives have been demonstrated in various in vitro assays. For example, some compounds have shown better anti-inflammatory activity than the standard drug Diclofenac sodium. The mechanism is often attributed to the inhibition of inflammatory mediators, such as lipoxygenase, with some pyrazoline derivatives showing potent inhibition with IC50 values around 80 µM.
Antioxidant Activity: The ability of pyrazole derivatives to scavenge free radicals and inhibit lipid peroxidation has been well-documented. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have confirmed the antioxidant properties of various pyrazolyl acylhydrazones and amides. Selected pyrazoles have shown higher antioxidant activity in platelet assays than reference drugs like acetylsalicylic acid.
Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies
The development of potent and selective this compound derivatives relies heavily on systematic Structure-Activity Relationship (SAR) studies. These investigations explore how modifications to different positions of the pyrazole scaffold and its substituents influence biological activity.
For instance, in the development of meprin inhibitors, the introduction of a cyclopentyl moiety at one position of the pyrazole ring resulted in inhibitory activity similar to a diphenylpyrazole derivative, highlighting the importance of substituent size and orientation for binding in the enzyme's active site.
In the optimization of CDK2 inhibitors, SAR analysis revealed that N-alkylation or topological changes of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position had a detrimental effect on both CDK2 inhibition and anti-proliferative activity. nih.gov This indicates a strict structural requirement for potent activity.
Similarly, for GIRK1/2 channel activators, SAR studies showed that moving from an amide to a thioamide linkage resulted in a 7-fold loss of potency. Attaching different cyclic groups, such as a 4,4-difluorocyclohexane, maintained potency, whereas other substitutions led to a loss of activity, providing clear directions for lead optimization.
These examples underscore the critical role of SAR in rationally designing pyrazole derivatives with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.
Impact of Cyclopentyl and Methyl Substituents on Biological Potency and Selectivity
The nature of substituents on the pyrazole core is critical in determining the biological efficacy and target selectivity of the resulting compounds. nih.gov The cyclopentyl group at the N1 position and the methyl group at the C5 position of the parent compound are key modulators of its physicochemical and pharmacokinetic properties. researchgate.net
The cyclopentyl moiety, a lipophilic group, can influence the molecule's ability to cross cellular membranes and fit into hydrophobic pockets of target proteins. researchgate.net Research on pyrazole-based inhibitors of meprin α and β, a type of metalloprotease, demonstrated that a derivative bearing a cyclopentyl moiety at position 3(5) exhibited inhibitory activities comparable to a highly active 3,5-diphenylpyrazole (B73989) compound. nih.gov This suggests that bulky, non-aromatic lipophilic groups can be well-tolerated and effective in maintaining potency. In contrast, the introduction of a methyl group at the N1 position of a 3,5-diphenylpyrazole resulted in a four- to six-fold decrease in activity against both meprin α and β, indicating that N-substitution can be sensitive and may negatively impact binding affinity for certain targets. nih.gov
| Compound Structure | Substitution at N1 | Substitution at C3/C5 | Relative Biological Potency |
|---|---|---|---|
| 3,5-diphenylpyrazole | -H | Phenyl | High |
| N-methyl-3,5-diphenylpyrazole | Methyl | Phenyl | Decreased (4- to 6-fold) |
| 3-cyclopentyl-5-phenylpyrazole | -H | Cyclopentyl, Phenyl | Similar to diphenyl derivative |
Exploration of Substitution Patterns on the Pyrazole Ring for Activity Modulation
Systematic modification of substituents at all positions of the pyrazole ring (N1, C3, C4, and C5) is a cornerstone of medicinal chemistry for modulating biological activity. nih.govmdpi.com The diverse chemical reactivity of the pyrazole core allows for fine-tuning of a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netglobalresearchonline.net
N1 Position: As noted, substitution at the N1 nitrogen can be critical. While N-methylation decreased activity in one study, nih.gov other substitutions can be beneficial. The properties of the N1 substituent can modulate the acidity of the pyrazole ring and its ability to act as a hydrogen bond donor. mdpi.com
C3 and C5 Positions: These positions are frequently altered to explore SAR. In the development of meprin inhibitors, modifying C3/C5 substituents from phenyl groups to other moieties like methyl, benzyl, or cyclopentyl directly modulated inhibitory activity. nih.gov Introducing acidic groups, such as carboxyphenyl moieties, at these positions was shown to increase activity against meprin β. nih.gov
C4 Position: The C4 position is also a key site for modification. For instance, introducing an additional tetrazole substituent at C4 of a 5-aminopyrazole derivative resulted in a compound with potent cytotoxic activity against colorectal and breast cancer cell lines. mdpi.com
Studies on various pyrazole derivatives have shown that the introduction of different functional groups, such as halogens, nitro groups, or bulky aryl rings, at various positions significantly influences their anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.com For example, in a series of anticancer pyrazoles, a trifluoromethyl group at the para position of a phenyl ring attached to the core structure exhibited the most potent activity. mdpi.com
Rational Design Principles Guided by SAR and Computational Modeling
Modern drug discovery heavily relies on rational design principles, integrating SAR data with computational modeling to accelerate the development of potent and selective therapeutic agents. nih.goveurasianjournals.com This approach is widely applied to pyrazole derivatives to predict and understand their interactions with biological targets. nih.govtandfonline.com
Molecular docking is a key computational tool used to simulate the binding of a ligand (the pyrazole derivative) to the active site of a target protein. nih.gov These simulations provide insights into the binding modes, identify key amino acid interactions, and help explain observed SAR. tandfonline.com For example, docking studies were used to understand the binding interactions of pyrazole derivatives with human carbonic anhydrase (hCA) I and II, correlating well with their experimentally observed inhibitory activities. nih.gov
This integrated approach allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a library of over 60,000 pyrazole-based structures was generated and screened using molecular docking and deep learning, leading to the identification of top candidates with favorable binding energies. nih.govresearchgate.net Such computational studies help in refining compound design by predicting how structural modifications will affect target engagement. eurasianjournals.com
Investigation of Molecular Mechanisms of Action in Pre-clinical Models
Understanding the molecular mechanisms by which pyrazole derivatives exert their effects is crucial for their development as therapeutic agents. This involves identifying their direct molecular targets and elucidating the downstream cellular pathways they modulate.
Elucidation of Target Engagement and Binding Modes
The biological activity of pyrazole derivatives stems from their ability to bind with high affinity and specificity to target biomolecules, often enzymes or receptors. nih.gov The pyrazole ring itself can act as a bioisostere for an aromatic ring, improving properties like solubility while forming crucial interactions within a binding pocket. nih.gov
The two nitrogen atoms of the pyrazole ring are key to its functionality; the N1 atom can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. nih.gov These interactions are critical for anchoring the molecule in the active site of a protein. For example, in the structure of the PDE5 inhibitor sildenafil, the pyrazole ring forms π–π stacking interactions with a tyrosine residue (Try612) in the enzyme's active site, which is essential for its binding and inhibitory activity. nih.gov
Molecular docking studies have further elucidated these interactions for other pyrazole derivatives. In a series of 1,3,5-trisubstituted-1H-pyrazole derivatives designed as anticancer agents, docking confirmed a high binding affinity to the anti-apoptotic protein Bcl-2, with key hydrogen bonding interactions stabilizing the complex. rsc.org Similarly, the C-3 methylamino pyrazole part of another inhibitor was shown to form H-bond interactions with structural water and a glycine (B1666218) residue in its target's active site. nih.gov
| Drug/Derivative Class | Target Protein | Key Interactions Involving Pyrazole Ring | Other Key Interactions |
|---|---|---|---|
| Sildenafil | PDE5 | π–π interactions with Try612 | H-bonding from pyrimidine (B1678525) ring to Gln817 |
| Factor Xa Inhibitors | Factor Xa | π–π interaction with Trp215 | H-bonding from amide carbonyl to Gly216 |
| JAK Inhibitors | JAK | π–π interaction with Trp598 | H-bonds from benzylamine (B48309) to Asp572, Gly601 |
Cellular Pathway Analysis (e.g., Apoptosis Induction, Cell Cycle Modulation)
A significant body of research has demonstrated that many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.govnih.gov
Several studies have shown that pyrazole compounds can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govrsc.org This is often characterized by:
Activation of Caspases: Treatment with pyrazole derivatives has been shown to significantly increase the enzymatic activity of caspase-3, a key executioner of apoptosis. nih.govwaocp.org Activation of initiator caspases like caspase-8 and caspase-9 has also been observed. nih.gov
Modulation of Bcl-2 Family Proteins: A common mechanism is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance in favor of apoptosis. nih.govrsc.org
Induction of DNA Damage: Some pyrazole compounds have been found to cause DNA strand breaks, as evidenced by increased comet tail length in comet assays, which triggers a DNA damage response that can lead to apoptosis. rsc.orgrsc.org
Generation of Reactive Oxygen Species (ROS): The apoptotic activity of certain pyrazoles has been linked to the elevated production of intracellular ROS, which can induce cellular damage and initiate apoptotic signaling. nih.govwaocp.org
In addition to inducing apoptosis, pyrazole derivatives can also affect cell cycle progression. Treatment of triple-negative breast cancer cells with a pyrazole derivative led to cell cycle arrest in the S phase, preventing the cells from replicating their DNA and proliferating. waocp.org Another study noted a drastic rise in the sub-G0/G1 cell population, indicative of significant apoptotic cell death. nih.gov
Enzyme Kinetics and Inhibition Mechanism Characterization
Many pyrazole derivatives function as enzyme inhibitors, and characterizing the kinetics of this inhibition is essential for understanding their mechanism of action. taylorfrancis.com Enzyme inhibitors can act through various mechanisms, such as competitive inhibition, where the inhibitor binds to the active site and competes with the substrate, or non-competitive inhibition, where the inhibitor binds to a different site (an allosteric site). taylorfrancis.commit.edu
The pyrazole scaffold is present in numerous clinically used enzyme inhibitors, particularly kinase inhibitors, which are a major class of anticancer drugs. nih.gov Studies have identified pyrazole derivatives as potent inhibitors of a wide range of enzymes, including:
Protein Kinases: Many pyrazoles are designed as ATP-competitive kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and JAKs that are crucial for cancer cell signaling. nih.govresearchgate.net
Cyclooxygenase (COX): The well-known anti-inflammatory drug celecoxib (B62257) is a selective COX-2 inhibitor with a pyrazole core. nih.gov
Carbonic Anhydrase (CA): Pyrazole derivatives have been reported as low-nanomolar inhibitors of human CA isoforms I and II. nih.gov
Other Enzymes: Various pyrazole compounds have shown inhibitory activity against enzymes such as urease, β-glucuronidase, phosphodiesterase, and butyrylcholinesterase. researchgate.net
While detailed kinetic studies for every derivative are extensive, the general approach involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition. mit.edu
Pharmacokinetic Profiling of Research Candidates (Excluding Clinical Human Trials)
The evaluation of pharmacokinetic (PK) properties is a critical component in the preclinical development of new chemical entities. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing essential data to predict its behavior in living systems. For derivatives of this compound, understanding their PK profiles is fundamental to establishing a potential therapeutic window and guiding further development. The pyrazole core is recognized for its role in improving physicochemical properties that can lead to favorable pharmacological and pharmacokinetic effects. nih.gov This section focuses on the non-clinical, in vitro and in vivo methods used to profile these research candidates.
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. These assays are typically conducted early in drug discovery to rank compounds and identify potential liabilities. evotec.com The liver is the primary site of drug metabolism, which is largely mediated by enzymes such as cytochrome P450s (CYPs) located in the endoplasmic reticulum. evotec.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these drug-metabolizing enzymes and are therefore a standard in vitro tool for these assessments. evotec.com
In these assays, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comnih.gov The concentration of the parent compound is monitored over time by analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The rate of disappearance is then used to calculate the in vitro intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity for the compound. nih.gov
Studies on a series of pyrazole derivatives have demonstrated their metabolic stability in the presence of human liver microsomes. researchgate.net Five distinct derivatives showed a high degree of stability, with over 97% of the compound remaining after incubation, indicating a strong resistance to metabolism by liver enzymes. researchgate.net For some specific analogues, the stability was exceptionally high (>99.9%). researchgate.net However, two other derivatives in the series underwent slight metabolization, leading to the formation of an oxidized metabolite. researchgate.net For related pyrazole compounds, cytochrome P450 3A4 (CYP3A4) has been identified as a primary metabolizing enzyme.
| Compound ID | Metabolic Stability (% Remaining) | Metabolites Formed |
|---|---|---|
| 19a | >99.9% | Not Observed |
| 19b | >99.9% | Not Observed |
| 21a | >99.9% | Not Observed |
| 33b | ~98.32% | Oxidized Derivative M1 (1.68%) |
| 38b | ~97.94% | Oxidized Derivative M1 (2.06%) |
Data sourced from a study on pyrazole derivatives, indicating high resistance to transformations induced by liver microsomes. researchgate.net
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. nih.govspringernature.com It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. springernature.com Therefore, determining the fraction of a compound bound to plasma proteins is essential for interpreting PK-PD (pharmacokinetic-pharmacodynamic) relationships and projecting therapeutic doses. springernature.com
Several in vitro methods are commonly used to measure plasma protein binding (PPB). nih.gov These techniques are designed to separate the free drug from the protein-bound drug for subsequent quantification. bioagilytix.com
Equilibrium Dialysis: This is often considered the gold standard method. It involves a semi-permeable membrane separating a chamber containing the drug in plasma from a drug-free buffer chamber. nih.govspringernature.com The system is allowed to reach equilibrium, after which the concentration of the drug in the buffer chamber, representing the free fraction, is measured. nih.gov The use of 96-well plate formats, such as the Rapid Equilibrium Dialysis (RED) device, has increased the throughput of this assay. springernature.combioagilytix.com
Ultrafiltration: This method uses a semi-permeable membrane to separate the free drug from the protein-bound drug by applying centrifugal force. nih.gov The unbound drug passes through the filter into the ultrafiltrate, which is then collected and analyzed. nih.gov
Ultracentrifugation: This technique separates the free drug by sedimenting the large protein molecules and their bound drug through high-speed centrifugation. The supernatant, containing the unbound drug, is then quantified. nih.gov
While these assays are a standard part of preclinical profiling for pyrazole-based drug candidates, specific PPB data for derivatives of this compound are not available in the reviewed public-domain literature.
Following in vitro characterization, promising candidates are advanced to in vivo pharmacokinetic studies in animal models, typically rodents such as mice or rats. enamine.netenamine.net These studies are crucial for understanding how a compound behaves in a complete biological system and for validating its potential as a research tool or therapeutic candidate. enamine.net
A typical in vivo PK study involves administering the compound through different routes, most commonly intravenous (IV) and oral (PO). enamine.net The IV route provides a direct measure of systemic clearance and volume of distribution, while the PO route is used to assess oral absorption and bioavailability. enamine.net Blood samples are collected at multiple time points after administration, and the concentration of the drug in the plasma is measured using LC-MS/MS. enamine.net
The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters:
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Area Under the Curve (AUC): The total exposure to the drug over time.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.
While general assessments have indicated that some 4-aminopyrazole derivatives possess favorable pharmacokinetic profiles based on computational ADME predictions, detailed in vivo data for specific derivatives of this compound are not widely reported in the scientific literature. mdpi.com The goal of these animal studies is to select compounds with suitable properties—such as adequate oral bioavailability and a half-life consistent with the intended therapeutic use—for further, more extensive preclinical evaluation. enamine.netenamine.net
Applications in Chemical Biology and Early Drug Discovery Research
Development as Chemical Probes for Biological System Interrogation
Chemical probes are essential small molecules used to study and manipulate biological systems. The pyrazole (B372694) nucleus is a common feature in many bioactive compounds, including inhibitors and agonists, making it a valuable starting point for the development of such probes. sigmaaldrich.com Derivatives of the pyrazole scaffold have been investigated for a wide range of biological activities, positioning them as candidates for probes in diverse therapeutic fields. mdpi.com
The utility of pyrazole-based compounds as chemical probes stems from their ability to be systematically modified, allowing for the fine-tuning of potency and selectivity towards specific biological targets. For instance, pyrazole derivatives have been developed as potent inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Lactate Dehydrogenase (LDHA), enabling researchers to interrogate the roles of these proteins in cellular processes and disease. nih.gov The development of such specific inhibitors is crucial for probing protein function in cellular models. The inherent properties of the aminopyrazole structure, such as its potential for forming hydrogen bonds and participating in various chemical reactions, make it an attractive scaffold for designing probes for chemosensing applications to detect specific ions or molecules. mdpi.com
Table 1: Potential Applications of Pyrazole-Based Chemical Probes
| Target Area | Biological Target Class | Research Application |
|---|---|---|
| Oncology | Kinases (e.g., CDK2, FGFRs) | Interrogating cell cycle control, studying drug resistance mechanisms. nih.govnih.gov |
| Metabolism | Dehydrogenases (e.g., LDHA) | Probing cancer metabolism and cellular energy pathways. |
| Inflammation | Kinases (e.g., RIP1) | Investigating pathways of necroptosis and inflammation. osti.gov |
| Infectious Disease | Various microbial enzymes | Exploring mechanisms of antibacterial and antifungal action. mdpi.com |
Role as Key Intermediates and Building Blocks in Complex Molecule Synthesis
The compound 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine serves as a valuable intermediate in organic synthesis. Aminopyrazoles are particularly useful building blocks due to their reactive nature. researchgate.net They function as 1,3-bis(nucleophiles), making them highly effective in reactions with 1,3-bis(electrophiles) to construct more complex, fused heterocyclic systems. researchgate.netmdpi.com This reactivity is fundamental to creating larger molecules with potential therapeutic applications.
One of the primary applications of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant interest in medicinal chemistry. researchgate.netmdpi.com The synthesis typically involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The structural features of this compound—specifically the reactive amine group and the adjacent nitrogen atom within the pyrazole ring—facilitate these cyclization reactions. The cyclopentyl and methyl groups on the pyrazole ring also influence the steric and electronic properties of the final complex molecule, which can enhance binding affinity to target proteins. Multi-component reactions, such as the Ugi reaction, have also been employed to synthesize complex pyrazole-containing molecules from simpler precursors, highlighting the versatility of the pyrazole core as a synthetic building block. researchgate.net
Strategies for Scaffold Modification and Library Design for High-Throughput Screening
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to create large libraries of compounds for high-throughput screening (HTS). mdpi.comnih.gov These libraries are essential for identifying new hit compounds in the early stages of drug discovery. Strategies for modifying the this compound scaffold focus on systematic alterations at various positions to explore the structure-activity relationship (SAR).
Key modification strategies include:
N1-Substitution: The cyclopentyl group at the N1 position can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric interactions with the target protein's binding pocket.
C5-Substitution: The methyl group at the C5 position can be altered to probe for additional binding interactions.
C4-Amine Functionalization: The amine group at the C4 position is a prime site for modification. It can be acylated, alkylated, or used in coupling reactions to attach a wide variety of functional groups and build molecular complexity.
Bioisosteric Replacement: This strategy involves replacing parts of the molecule with other groups that have similar physical or chemical properties. For example, replacing a phenylsulfonamide moiety with pyrazole-derived groups led to the discovery of a new chemotype of CDK2 inhibitors. nih.gov
These synthetic strategies, particularly the ease of performing cyclocondensation reactions and multicomponent reactions, allow for the efficient generation of diverse pyrazole libraries. mdpi.com The topological arrangement of substituents on the pyrazole ring has been shown to be critical for biological activity, as demonstrated in studies of CDK2 inhibitors where regioisomers exhibited significantly different potencies. nih.gov
Table 2: Scaffold Modification Strategies for Pyrazole Library Design
| Modification Site | Type of Reaction | Purpose | Example Outcome |
|---|---|---|---|
| C4-Amine | Buchwald-Hartwig Amination | Introduce aryl or heteroaryl groups | Exploration of SAR for kinase inhibitors. nih.gov |
| Pyrazole Core | Cyclocondensation | Form fused heterocyclic systems | Synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com |
| N1-Position | N-Alkylation/Arylation | Modify steric bulk and lipophilicity | Can have a detrimental or beneficial effect on activity. nih.gov |
| C3/C5 Positions | Suzuki Coupling | Introduce diverse substituents | Tune target affinity and selectivity. nih.gov |
Contribution to Target Validation and Disease Mechanism Studies in Pre-clinical Settings
In pre-clinical research, pyrazole derivatives play a vital role in target validation and the elucidation of disease mechanisms. By designing potent and selective inhibitors for specific biological targets, researchers can study the consequences of inhibiting that target in cellular and animal models. This process is fundamental to confirming whether a protein is a viable drug target for a particular disease. osti.gov
For example, pyrazole-based inhibitors have been instrumental in studying the role of kinases in cancer and inflammation. A lead optimization program starting from an HTS hit led to the development of highly selective, orally bioavailable inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. osti.gov These compounds, including a potent murine-active tool molecule, are valuable for in vivo studies to understand the role of RIP1 kinase in chronic inflammatory diseases. osti.gov Similarly, the development of nanomolar inhibitors of CDK2 from a pyrazole scaffold has helped to clarify the SAR for this important cancer target. nih.gov
Furthermore, pyrazole-based compounds are being designed to overcome clinical challenges like drug resistance. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized as covalent inhibitors targeting both wild-type and mutated forms of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Such studies not only provide potential therapeutic candidates but also deepen the understanding of resistance mechanisms at a molecular level. nih.gov The use of these targeted inhibitors in pre-clinical settings allows for the direct assessment of a target's contribution to disease pathology.
Future Research Directions and Unexplored Avenues for 1 Cyclopentyl 5 Methyl 1h Pyrazol 4 Amine
Novel Synthetic Methodologies and Sustainable Synthesis Approaches
The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions. nih.gov Future efforts for synthesizing 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine and its derivatives should prioritize efficiency, cost-effectiveness, and environmental sustainability. mdpi.com Green chemistry principles offer a roadmap for these advancements, focusing on reducing waste and avoiding hazardous materials. mdpi.com
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and reduce solvent waste. nih.gov
Green Solvents and Catalysts: Moving away from traditional volatile organic solvents towards water-based systems or other environmentally benign solvents is a critical goal. mdpi.com The use of recyclable catalysts, such as nano-ZnO, can also enhance the sustainability of the synthesis process. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.
| Methodology | Description | Potential Advantage for Synthesis | Reference |
|---|---|---|---|
| One-Pot Multicomponent Reactions | Condensation of a β-ketonitrile precursor with a cyclopentyl hydrazine (B178648) derivative in a single step. | Improved atom economy, reduced waste, and simplified work-up procedures. | nih.gov |
| Green Catalysis | Employing solid-supported or recyclable catalysts instead of stoichiometric reagents. | Easier catalyst recovery and reuse, minimizing hazardous waste streams. | nih.gov |
| Aqueous Synthesis | Utilizing water as a solvent, potentially with surfactants to facilitate reactions. | Significantly reduces environmental impact by eliminating harmful organic solvents. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction between precursors. | Drastically shorter reaction times and often higher product yields. | researchgate.net |
Advanced Biological Target Identification and Validation Strategies
Identifying the specific molecular targets of this compound is crucial to understanding its mechanism of action and therapeutic potential. Modern proteomics and chemical biology have furnished powerful tools for unbiased target discovery, moving beyond traditional candidate-based approaches.
Future research should employ a multi-pronged strategy for target identification:
Affinity-Based Chemical Proteomics: This involves immobilizing the compound or a close analogue onto a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active sites of specific enzyme families to identify targets and assess compound selectivity.
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation, allowing for target identification in a cellular context.
Computational Target Prediction: In-silico methods, including molecular docking and pharmacophore mapping, can screen large databases of protein structures to predict potential binding partners, guiding subsequent experimental validation. connectjournals.com
| Strategy | Principle of Operation | Key Outcome | Reference |
|---|---|---|---|
| Chemical Proteomics | Uses a tagged version of the compound to capture binding proteins from cell extracts for identification. | Unbiased identification of direct protein targets. | researchgate.net |
| Phenotypic Screening | Tests the compound across a wide array of cell lines or disease models to identify a biological effect. | Links the compound to a specific cellular outcome or disease phenotype. | |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding within intact cells. | Confirmation of direct target engagement in a physiological context. | researchgate.net |
| In-Silico Target Fishing | Computational docking of the compound against libraries of known protein structures. | Generation of a ranked list of potential targets for experimental validation. | connectjournals.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. eurasianjournals.com These computational tools can be applied to this compound to explore its chemical space and optimize its properties. eurasianjournals.com
Future research avenues integrating AI/ML include:
Generative Models: Using recurrent neural networks (RNNs) or generative adversarial networks (GANs) to design novel pyrazole derivatives with desired physicochemical and biological properties. These models can learn from existing chemical data to propose structures that are synthetically feasible and likely to be active.
Predictive ADMET Modeling: Developing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. This allows for the early-stage filtering of compounds that are likely to fail due to poor pharmacokinetic profiles.
High-Throughput Virtual Screening: Employing deep learning and molecular docking to screen vast virtual libraries of compounds against identified biological targets, prioritizing a smaller, more manageable set of candidates for synthesis and testing. nih.gov This approach was successfully used to generate a library of over 60,000 pyrazole-based structures to identify potential SARS-CoV-2 inhibitors. nih.gov
| AI/ML Application | Description | Goal for this compound | Reference |
|---|---|---|---|
| Generative Chemistry | Algorithms create novel molecular structures based on learned chemical rules and desired properties. | Design new, patentable analogues with potentially improved potency and selectivity. | eurasianjournals.com |
| ADMET Prediction | Machine learning models trained on experimental data predict pharmacokinetic and toxicity profiles. | Prioritize analogues with favorable drug-like properties for synthesis, reducing late-stage attrition. | |
| Virtual Screening | Computationally docking large libraries of molecules into a target's binding site to predict affinity. | Efficiently identify promising candidates from millions of virtual compounds for further study. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in molecular structure with changes in biological activity. | Guide rational modifications to the compound's structure to maximize efficacy. | connectjournals.com |
Exploration of New Therapeutic Areas and Research Applications (Pre-clinical)
The pyrazole core is present in drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govscience.gov Given this versatility, this compound should be evaluated in various preclinical models to uncover its therapeutic potential.
Potential therapeutic areas for investigation include:
Oncology: Many pyrazole derivatives function as kinase inhibitors. nih.gov Preclinical studies could assess the compound's activity against various cancer cell lines and in xenograft models, particularly for cancers driven by specific kinase signaling pathways.
Inflammatory Diseases: Some pyrazoles are known selective COX-2 inhibitors. nih.gov The compound could be tested in in-vitro and in-vivo models of inflammation, such as carrageenan-induced paw edema, to determine its anti-inflammatory efficacy.
Infectious Diseases: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal properties. nih.gov Screening the compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, would be a valuable line of inquiry.
Neurological Disorders: Certain pyrazole compounds have shown activity as neuroprotective agents. researchgate.net Investigating the potential of this compound in preclinical models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could reveal novel applications.
| Therapeutic Area | Rationale Based on Pyrazole Scaffold | Suggested Preclinical Models | Reference |
|---|---|---|---|
| Oncology | Many pyrazoles act as inhibitors of protein kinases involved in cancer progression. | In-vitro proliferation assays against a panel of cancer cell lines (e.g., NCI-60); in-vivo tumor xenograft models. | nih.govnih.gov |
| Inflammation | The pyrazole core is found in well-known anti-inflammatory drugs like celecoxib (B62257). | In-vitro COX-1/COX-2 enzyme inhibition assays; in-vivo models like rat paw edema. | nih.gov |
| Infectious Diseases | Pyrazole derivatives have demonstrated broad-spectrum antimicrobial and antifungal activity. | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. | nih.gov |
| Neuroprotection | Some pyrazole derivatives exhibit protective effects in models of neurological damage. | Cell-based assays for oxidative stress or excitotoxicity; animal models of neurodegeneration. | researchgate.net |
Q & A
Basic: What are the common synthetic routes for 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine?
The synthesis typically involves multi-step reactions starting with cyclocondensation of cyclopentylhydrazine derivatives with β-keto esters or acetoacetate precursors. For example, cyclization using Vilsmeier-Haack formylation or nucleophilic substitution with phosphorus oxychloride (POCl₃) can generate the pyrazole core. Subsequent functionalization via reductive amination or coupling reactions introduces the cyclopentyl and methyl groups. Key intermediates are purified using column chromatography, and yields are optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., ethanol, dichloromethane) .
Basic: How is the structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography (using SHELX or WinGX/ORTEP for refinement ) and spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, pyrazole ring protons at δ 6.0–7.5 ppm).
- IR : Absorbance bands for amine (-NH₂) at ~3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹.
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance reductive amination efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve cyclization kinetics, while ethanol aids in intermediate crystallization .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during nitration or halogenation steps .
- Purification : Gradient elution in HPLC or recrystallization from ethyl acetate/hexane mixtures improves purity .
Advanced: How do electronic effects of substituents influence the pyrazole ring's reactivity?
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position deactivate the ring, reducing nucleophilic substitution rates. Computational studies (DFT) show that methyl and cyclopentyl groups donate electron density via hyperconjugation, increasing reactivity at the 5-position. Spectroscopic shifts in N NMR and Hammett σ values correlate with substituent electronic profiles .
Biological: What in vitro models assess the biological activity of pyrazol-4-amine derivatives?
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus or E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Fluorescence-based screening for kinase or protease targets (e.g., σ₁ receptor binding assays ).
Methodological: How to resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based DFT simulations ).
- Crystallographic refinement : Use SHELXL to resolve ambiguous electron density maps, especially for tautomeric forms .
- Isotopic labeling : N-labeled analogs clarify amine proton exchange dynamics in D₂O .
Advanced: What computational methods predict the biological activity of pyrazol-4-amine analogs?
- Molecular docking : AutoDock Vina or Glide assesses binding affinity to targets (e.g., antitubercular enzyme active sites ).
- QSAR models : Regression analysis links logP, polar surface area, and H-bond donors to MIC or IC₅₀ values .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
Basic: What are the key challenges in scaling up the synthesis of this compound?
- Intermediate stability : Light- or oxygen-sensitive intermediates (e.g., nitro derivatives) require inert atmospheres .
- Byproduct formation : Competing pathways (e.g., over-alkylation) are mitigated by stoichiometric control .
- Cost-effective catalysts : Transition from Pd/C to nickel-based catalysts for large-scale hydrogenation .
Advanced: How to analyze regioselectivity in pyrazole ring functionalization?
- Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable 1,4-disubstituted isomers .
- Directing groups : Methoxy or halogen substituents at the 3-position direct electrophiles to the 5-position via resonance .
- Isotope labeling : C-labeled methyl groups track substitution patterns via HSQC NMR .
Methodological: What analytical techniques validate purity for pharmacological studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
